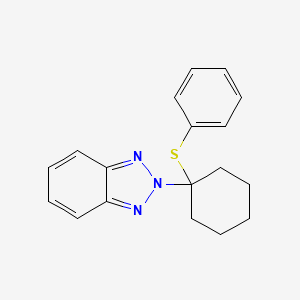

2-(1-Phenylsulfanylcyclohexyl)benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

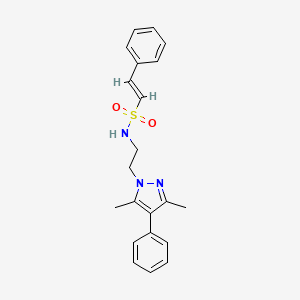

2-(1-Phenylsulfanylcyclohexyl)benzotriazole is a chemical compound with the molecular formula C18H19N3S and a molecular weight of 309.43. It is a derivative of benzotriazole, a heterocyclic compound that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Synthesis Analysis

Benzotriazole derivatives, including 2-(1-Phenylsulfanylcyclohexyl)benzotriazole, are conveniently prepared from 1H-benzotriazole . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary that can be introduced into a molecule by a variety of reactions .Molecular Structure Analysis

The benzotriazole fragment in 2-(1-Phenylsulfanylcyclohexyl)benzotriazole features two fused rings . Its five-membered ring can exist as tautomers, with various structural analyses indicating that one tautomer is dominant . The benzotriazole moiety acts as an enabling group, conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .Chemical Reactions Analysis

Benzotriazole derivatives, including 2-(1-Phenylsulfanylcyclohexyl)benzotriazole, have unique physicochemical properties that make them suitable for numerous transformations . They are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Future Directions

Benzotriazole methodology, including the synthesis of derivatives like 2-(1-Phenylsulfanylcyclohexyl)benzotriazole, has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . The opportunities and potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons make it a promising area for future research .

properties

IUPAC Name |

2-(1-phenylsulfanylcyclohexyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-3-9-15(10-4-1)22-18(13-7-2-8-14-18)21-19-16-11-5-6-12-17(16)20-21/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAPXESWLAXTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(N2N=C3C=CC=CC3=N2)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Phenylsulfanylcyclohexyl)benzotriazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2839371.png)

![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)

![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)

![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)